molecular formula C16H24N6O3S2 B2577670 1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1428357-39-4

1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2577670
CAS No.: 1428357-39-4
M. Wt: 412.53
InChI Key: ZBMFZANZAMTGOK-UHFFFAOYSA-N
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Description

The compound "1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide" is a sulfonamide derivative featuring a 1,2,3-thiadiazole moiety and a piperidine ring. However, none of the provided evidence (1, 2, 3) mentions this compound or its structural analogs, making it impossible to derive specific pharmacological, structural, or biochemical data from the given materials.

Properties

IUPAC Name

1,3,5-trimethyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S2/c1-10-14(26-20-18-10)16(23)22-7-5-13(6-8-22)9-17-27(24,25)15-11(2)19-21(4)12(15)3/h13,17H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMFZANZAMTGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS Number: 1428357-39-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties and other relevant bioactivities supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N6O3S2C_{16}H_{24}N_{6}O_{3}S_{2}, with a molecular weight of 412.5 g/mol. The structure includes a pyrazole core linked to a thiadiazole moiety and a piperidine group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H24N6O3S2C_{16}H_{24}N_{6}O_{3}S_{2}
Molecular Weight412.5 g/mol
CAS Number1428357-39-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to the compound . For instance, derivatives of 4-methyl-1,2,3-thiadiazole have shown significant antibacterial activity against various strains of bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

In vitro tests have demonstrated that certain derivatives exhibit MIC values ranging from 1.95 µg/mL for Staphylococcus spp. to 15.62 µg/mL for Enterococcus faecalis ATCC 29212. The corresponding MBC values ranged from 3.91 to 62.5 µg/mL, indicating a strong bactericidal effect against Gram-positive bacteria .

The mechanism by which compounds like this compound exert their effects may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antibacterial Efficacy : A study found that certain pyrazole derivatives displayed superior antibacterial activity compared to traditional antibiotics such as nitrofurantoin against strains like Staphylococcus aureus .
  • Fungicidal Activity : Research indicates that thiadiazole-based compounds possess fungicidal properties effective against various fungal pathogens, further expanding the potential applications of this class of compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Here is a summary of the evidence’s scope:

  • and : Focus on the SHELX software suite for crystallographic refinement and structure determination .
  • : Examines cannabinoid receptors (CB1 and CB2) and their pharmacology, including ligand binding and signal transduction mechanisms . This is unrelated to sulfonamide or thiadiazole chemistry.

Key Limitations in the Evidence:

  • No structural analogs (e.g., other sulfonamide-thiadiazole hybrids) are discussed.
  • No enzymatic or receptor-binding data for the compound or its class.
  • No synthetic or stability data for comparison.

Critical Analysis of Evidence

The absence of relevant data in the provided sources highlights a gap in the literature accessible for this task. For a meaningful comparison, the following information would typically be required but is unavailable:

Parameter Required Data Availability in Evidence
Structural analogs Substituent variations (e.g., methyl vs. ethyl groups) None
Binding affinity IC50/Ki values for target enzymes None
Pharmacokinetics Bioavailability, metabolic stability None
Synthetic yield Comparison of synthetic routes None
Crystallographic data Bond lengths, angles, or packing Only SHELX methodology

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